molecular formula C16H19N3O4 B1230550 5-Methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenylimidazolidine-2,4-dione

5-Methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenylimidazolidine-2,4-dione

Cat. No. B1230550
M. Wt: 317.34 g/mol
InChI Key: DYJAIDXXLDHNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenylimidazolidine-2,4-dione is an imidazolidine-2,4-dione.

Scientific Research Applications

Hypoglycemic and Anti-inflammatory Activity

This compound has been studied for its potential in treating diabetes and inflammation. Research indicates that specific derivatives of this compound exhibit significant hypoglycemic (blood sugar lowering) activity in vivo, and anti-inflammatory effects in vitro. For instance, certain derivatives showed notable activity in stabilizing human red blood cell membranes and inhibiting protein denaturation, key processes in inflammation. Molecular docking studies further revealed high binding affinity at PPARγ receptor protein and COX isoenzymes' active sites, highlighting their therapeutic potential (Karumanchi et al., 2019).

Antimicrobial Activity

The compound and its derivatives have also been explored for antimicrobial applications. Different derivatives have been synthesized and tested against various bacterial and fungal strains. Some studies have found these compounds to be effective against specific strains, indicating their potential as antimicrobial agents (Kocabalkanli et al., 2001), (Benkli et al., 2003).

Pharmaceutical Potential

This compound has shown promise in pharmaceutical research, particularly in developing novel drugs. Its derivatives exhibit a variety of pharmacological activities, including potential antidepressant and anxiolytic effects. For example, certain derivatives have shown promising results in bioassays, indicating their potential in treating mental health conditions (Czopek et al., 2010).

Chemical and Structural Analysis

The compound's crystal and molecular structures have been analyzed, providing insights into its conformational preferences, which are crucial for understanding its interactions and reactivity. These studies are essential in drug design and development (Abdel-Aziz et al., 2016).

properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

5-methyl-3-(2-morpholin-4-yl-2-oxoethyl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C16H19N3O4/c1-16(12-5-3-2-4-6-12)14(21)19(15(22)17-16)11-13(20)18-7-9-23-10-8-18/h2-6H,7-11H2,1H3,(H,17,22)

InChI Key

DYJAIDXXLDHNLI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)N2CCOCC2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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